molecular formula C9H17N5O2 B2396904 Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate CAS No. 2460739-61-9

Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate

Cat. No.: B2396904
CAS No.: 2460739-61-9
M. Wt: 227.268
InChI Key: PWCSYDVFLZCKDJ-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is a compound that features a tert-butyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate typically involves the protection of the amino group, followed by the introduction of the azido group. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group. The azido group can be introduced via nucleophilic substitution reactions using sodium azide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Azido derivatives.

Scientific Research Applications

Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,4S)-3-amino-4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate
  • Tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate is unique due to the presence of both the azido and tert-butyl groups, which confer distinct reactivity and stability. The azido group allows for versatile chemical modifications, while the tert-butyl group provides steric protection and enhances the compound’s stability .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-azidopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O2/c1-9(2,3)16-8(15)14-4-6(10)7(5-14)12-13-11/h6-7H,4-5,10H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCSYDVFLZCKDJ-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N=[N+]=[N-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.